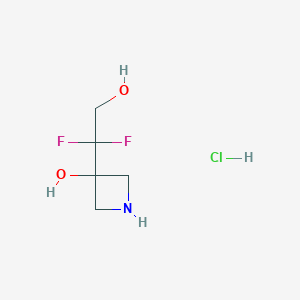

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride

Description

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride is a fluorinated azetidine derivative characterized by a hydroxylated ethyl side chain bearing two fluorine atoms at the β-carbon and a hydrochloride salt. This compound combines the strained azetidine ring with fluorine substituents, which enhance metabolic stability and bioavailability.

Properties

IUPAC Name |

3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c6-5(7,3-9)4(10)1-8-2-4;/h8-10H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSOCXWNDHPOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(CO)(F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1-difluoro-2-hydroxyethylamine with azetidin-3-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Formation of 3-(1,1-Difluoro-2-oxoethyl)azetidin-3-one.

Reduction: Formation of 3-(1,1-Difluoro-2-aminoethyl)azetidin-3-ol.

Substitution: Formation of various substituted azetidin-3-ol derivatives.

Scientific Research Applications

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The difluoro-hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the azetidin-3-ol ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways.

Comparison with Similar Compounds

Structural Features

The compound’s azetidine ring (4-membered nitrogen-containing heterocycle) and fluorine substituents differentiate it from other azetidine derivatives. Key analogs include:

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to free bases. For example, azetidin-3-ol hydrochloride is soluble in water, DMSO, and methanol .

- Thermal Stability : Fluorinated derivatives (e.g., 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride) exhibit higher thermal stability due to strong C-F bonds .

- Hygroscopicity : Azetidin-3-ol hydrochloride is hygroscopic, requiring storage under inert gas , whereas fluorinated analogs may have reduced moisture sensitivity.

Biological Activity

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride is a compound with notable biological activity, particularly in the fields of antimicrobial and antiviral research. This article explores its synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound has the molecular formula and a CAS number of 2567502-67-2. Its unique structure includes a difluoro-hydroxyethyl group attached to an azetidin-3-ol ring, enhancing its interaction with biological targets. The hydrochloride form improves its solubility in aqueous solutions, making it suitable for various applications in scientific research.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules. This interaction can modulate enzyme and receptor activities, leading to various biological effects such as:

- Inhibition of microbial growth : The compound has shown potential as an antimicrobial agent.

- Antiviral properties : Investigations suggest activity against certain viruses.

- Modulation of cellular pathways : It may influence signaling pathways within cells, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against multiple bacterial strains, demonstrating effective inhibition at various concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 20 µg/mL |

These results highlight the compound's potential as a therapeutic agent against bacterial infections.

Antiviral Activity

In vitro studies have also explored the antiviral potential of this compound. For example, it was tested against human coronavirus (229E) and showed moderate inhibitory activity with an EC50 value of 45 µM. This suggests that it may serve as a lead compound for developing antiviral therapies .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| 5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole Hydrochloride | Contains trifluoromethyl group | Known for its activity against specific cancer cells |

| Azetidin-3-one | Basic azetidine structure | Simpler structure with less functional diversity |

| Ezetimibe | Contains an azetidine ring | Specifically targets cholesterol absorption |

The difluoro-hydroxyethyl substituent in our compound enhances its biological interactions compared to other azetidine derivatives, potentially increasing its efficacy as a therapeutic agent.

Synthesis and Production

The synthesis of this compound typically involves reacting 1,1-difluoro-2-hydroxyethylamine with azetidin-3-one under controlled conditions. Common methods include:

- Reagents : Dichloromethane as the solvent.

- Temperature : Reaction carried out at around 0–5°C.

- Purification : Techniques like recrystallization or chromatography are used to ensure high purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, tert-butyl-protected intermediates (e.g., 3-hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester) can be deprotected using HCl in dioxane under ambient conditions . Optimization includes solvent selection (e.g., anhydrous dioxane), stoichiometric control of HCl, and reaction time (e.g., 2 hours). Yield improvements may require vacuum drying to remove residual solvents.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodology : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., difluoro and hydroxyethyl groups) and azetidine ring integrity.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥98% by area normalization) and detection of polar impurities .

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and compare retention factors against standards .

Q. How can researchers ensure the compound’s stability during storage and handling?

- Methodology : Store under inert conditions (argon or nitrogen) at low temperatures (–20°C) to prevent hydrolysis of the azetidine ring or degradation of the difluoroethyl group. Moisture-sensitive handling protocols (e.g., gloveboxes) are critical, as evidenced by similar azetidine hydrochlorides .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodology :

- Kinase Inhibition : Use fluorescence-based ATP competition assays (e.g., VEGFR2/KDR inhibition) with recombinant kinases. Compare IC₅₀ values against known inhibitors like Raloxifene Hydrochloride .

- Antimicrobial Activity : Follow protocols from azetidine-derived antimicrobial agents, such as broth microdilution assays against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin) and assess minimum inhibitory concentrations (MICs) .

Q. How can contradictory solubility data (e.g., in aqueous vs. organic solvents) be resolved during formulation studies?

- Methodology : Perform systematic solubility profiling using:

- pH-Variation Studies : Test solubility in buffered solutions (pH 1–10) to identify ionizable groups.

- Co-solvent Systems : Evaluate mixtures like acetonitrile-water or dimethylformamide (DMF)-water to enhance solubility .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media, which may explain discrepancies between reported values .

Q. What computational approaches are recommended to model the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use software like MOE or AutoDock to predict binding modes with proteins (e.g., G protein-coupled receptors).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., difluoro vs. hydroxyl groups) on activity .

Q. How should researchers address batch-to-batch variability in impurity profiles during scale-up?

- Methodology :

- Design of Experiments (DoE) : Identify critical process parameters (e.g., reaction temperature, HCl concentration) using factorial designs.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to predict impurity formation pathways.

- Advanced Chromatography : Employ UPLC-MS/MS to characterize low-abundance impurities and trace degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.